molecular formula C14H17ClF2N2O B2435879 1-chloro-1,1-difluoro-4-{[2-(1H-indol-3-yl)ethyl]amino}-2-butanol CAS No. 692738-19-5

1-chloro-1,1-difluoro-4-{[2-(1H-indol-3-yl)ethyl]amino}-2-butanol

Cat. No. B2435879
CAS RN: 692738-19-5
M. Wt: 302.75
InChI Key: RJNMQSSCHXQTDF-UHFFFAOYSA-N
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Description

The compound “1-chloro-1,1-difluoro-4-{[2-(1H-indol-3-yl)ethyl]amino}-2-butanol” is a complex organic molecule. It contains an indole group, which is a common structure in many natural products and pharmaceuticals . The molecule also contains a chlorodifluoro group and an amino alcohol group, which could potentially participate in various chemical reactions.


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the functional groups present. The indole group is known to participate in various reactions, including electrophilic substitution . The chlorodifluoro group could potentially undergo substitution reactions, and the amino alcohol group could participate in reactions involving the nitrogen or the hydroxyl group.

Scientific Research Applications

Antiviral Activity

Indole derivatives have shown potential as antiviral agents. For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been reported as antiviral agents . Given the indole component in “1-chloro-1,1-difluoro-4-{[2-(1H-indol-3-yl)ethyl]amino}-2-butanol”, it could potentially be explored for similar applications.

Anti-inflammatory Activity

Indole derivatives have also been associated with anti-inflammatory activity . This suggests that “1-chloro-1,1-difluoro-4-{[2-(1H-indol-3-yl)ethyl]amino}-2-butanol” could potentially be used in the development of new anti-inflammatory drugs.

Anticancer Activity

The indole nucleus has been found in many anticancer drugs . Therefore, “1-chloro-1,1-difluoro-4-{[2-(1H-indol-3-yl)ethyl]amino}-2-butanol” could potentially be used in cancer research and treatment.

Anti-HIV Activity

Indole derivatives have shown potential in the treatment of HIV . This suggests that “1-chloro-1,1-difluoro-4-{[2-(1H-indol-3-yl)ethyl]amino}-2-butanol” could potentially be explored for similar applications.

Antioxidant Activity

Indole derivatives have been associated with antioxidant activity . This suggests that “1-chloro-1,1-difluoro-4-{[2-(1H-indol-3-yl)ethyl]amino}-2-butanol” could potentially be used in the development of new antioxidant drugs.

Antimicrobial Activity

Indole derivatives have shown potential as antimicrobial agents . Given the indole component in “1-chloro-1,1-difluoro-4-{[2-(1H-indol-3-yl)ethyl]amino}-2-butanol”, it could potentially be explored for similar applications.

Mechanism of Action

Target of Action

The primary targets of this compound are likely to be proteins or enzymes that interact with indole derivatives. Indole derivatives have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . These targets play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

The compound’s interaction with its targets likely involves the indole nucleus, which is known to readily undergo electrophilic substitution due to excessive π-electrons delocalization . This interaction can result in changes to the target’s function, potentially inhibiting or enhancing its activity.

Biochemical Pathways

The affected pathways are likely to be those involving the targets of the compound. Given the broad-spectrum biological activities of indole derivatives , the compound could potentially affect a wide range of biochemical pathways. The downstream effects would depend on the specific pathways and targets involved.

Pharmacokinetics

The pharmacokinetic properties of indole derivatives are generally influenced by their chemical structure and the presence of functional groups . These properties can impact the compound’s bioavailability, determining how much of the compound reaches its targets.

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific targets and pathways involved. Given the diverse biological activities of indole derivatives , the compound could potentially have a wide range of effects at the molecular and cellular level.

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For example, the compound’s optical properties and absorption section can enhance with solvent polarity due to the intramolecular charge transfer (ICT) process . This suggests that the compound’s action could be influenced by the polarity of its environment.

properties

IUPAC Name

1-chloro-1,1-difluoro-4-[2-(1H-indol-3-yl)ethylamino]butan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClF2N2O/c15-14(16,17)13(20)6-8-18-7-5-10-9-19-12-4-2-1-3-11(10)12/h1-4,9,13,18-20H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJNMQSSCHXQTDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNCCC(C(F)(F)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClF2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>45.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24819786
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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